Read‑Through Efficacy: GJ072 Matches RTC13 and Outperforms PTC124 in ATM‑Deficient Cells
In a direct head‑to‑head comparison, GJ072 demonstrated read‑through activity that was qualitatively equal to the benchmark RTC13 and clearly superior to PTC124 (ataluren) in AT153LA cells harboring a TGA nonsense mutation [1]. This differentiation is critical, as PTC124 is a widely used clinical‑stage RTC, yet GJ072 provides a more potent alternative in this disease‑relevant model [2].
| Evidence Dimension | Read‑through activity (restoration of ATM kinase function) |
|---|---|
| Target Compound Data | Induced ATM kinase activity (detected by FC‑ATMs1981 assay) |
| Comparator Or Baseline | RTC13 (similar activity) ; PTC124 (inferior activity) |
| Quantified Difference | GJ072 activity comparable to RTC13; arguably better than PTC124 |
| Conditions | AT153LA lymphoblastoid cells (homozygous TGA mutation); 4‑day treatment; FC‑ATMs1981 assay |
Why This Matters
For procurement decisions, this evidence establishes that GJ072 is not merely a “me‑too” RTC but offers a performance advantage over the clinically advanced PTC124 in a key nonsense‑mutation disease model.
- [1] Du L, Jung ME, Damoiseaux R, et al. A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene. Mol Ther. 2013;21(9):1653-1660. (Figure 8). View Source
- [2] Du L, Jung ME, Damoiseaux R, et al. A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene. Mol Ther. 2013;21(9):1653-1660. (Comparison of GJ071 and GJ072 with other known RTCs). View Source
